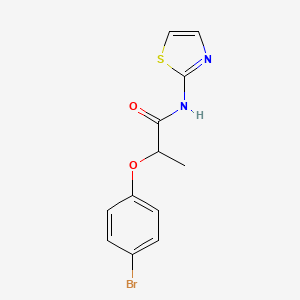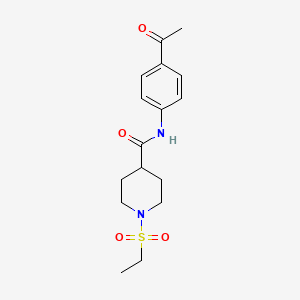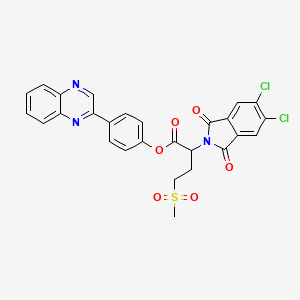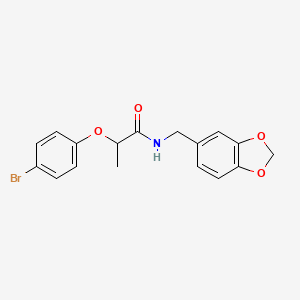
2-(4-bromophenoxy)-N-1,3-thiazol-2-ylpropanamide
Vue d'ensemble
Description
The compound “2-(4-bromophenoxy)-N-1,3-thiazol-2-ylpropanamide” is likely to be an organic compound containing a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms. It also contains a bromophenoxy group, which consists of a phenyl ring (a six-membered carbon ring) attached to an oxygen atom and a bromine atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. The bromine atom on the phenyl ring could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Properties such as solubility, melting point, and boiling point could be predicted based on similar compounds .Applications De Recherche Scientifique
Photochemical Properties and Potential in Photodynamic Therapy
The compound, related to the thiazole class, demonstrates significant potential in photodynamic therapy, primarily used for cancer treatment. A study highlighted the development of a zinc phthalocyanine with substituted benzenesulfonamide derivative groups containing Schiff base, displaying remarkable properties for Type II photodynamic therapy mechanisms due to its excellent fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Fluorophore Development for Aluminium Detection
Thiazole derivatives, closely related to the compound , have been studied for their potential in developing fluorophores for selective Al3+ detection. This has significant implications in studying intracellular Al3+, where these derivatives show selectivity in complexing for Al3+ over other metal ions (Lambert et al., 2000).
Inhibitor Development for CDK2
Research has indicated the potential of thiazole derivatives as inhibitors in high-throughput screening for CDK2, a cyclin-dependent kinase crucial in cell cycle regulation. The study presents a potent and selective CDK2 inhibitor, highlighting the significant role of thiazole derivatives in medicinal chemistry (Vulpetti et al., 2006).
Exploration in Antihypertensive Drug Development
In the pursuit of antihypertensive and cardiotropic drugs, thiazole derivatives have been explored for their potential efficacy. This exploration involves synthesizing specific thiazole compounds and evaluating their affinity to angiotensin II receptors, leading to promising results in pharmacological studies (Drapak et al., 2019).
Antimicrobial and Antif
ungal PotentialStudies have shown that certain thiazole derivatives, similar to 2-(4-bromophenoxy)-N-1,3-thiazol-2-ylpropanamide, possess antimicrobial properties. These derivatives have been evaluated against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans. The research reveals that these compounds demonstrate varying degrees of antimicrobial activity, indicating their potential in developing new antimicrobial agents (Chaaban et al., 2012).
Corrosion Inhibition for Iron
In the context of industrial applications, some thiazole derivatives have been investigated for their effectiveness as corrosion inhibitors for iron. This research is crucial in understanding how these compounds can be used to prevent or minimize corrosion, a significant issue in various industries. Theoretical and experimental studies confirm the effectiveness of these derivatives in protecting iron surfaces from corrosion, highlighting their practical applications in industrial settings (Kaya et al., 2016).
Development of Therapeutic Agents
Thiazole derivatives are also being explored for their therapeutic potential in treating diseases like Alzheimer's and diabetes. These compounds have been subjected to various enzyme inhibitory screenings, demonstrating notable enzyme inhibitory activity. Such findings suggest their potential as therapeutic agents against these diseases, providing a new avenue for drug development (Ramzan et al., 2018).
Mécanisme D'action
The mechanism of action of this compound is not known without additional context. If it’s a drug, it could interact with biological targets such as proteins or enzymes.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-8(11(16)15-12-14-6-7-18-12)17-10-4-2-9(13)3-5-10/h2-8H,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBXSPCIOSICDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenoxy)-N-(1,3-thiazol-2-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4112121.png)
![7-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4112122.png)

![2,4-dichloro-5-[(dimethylamino)sulfonyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4112131.png)
![1-[2-(4-bromophenoxy)propanoyl]indoline](/img/structure/B4112144.png)


![5-bromo-2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4112173.png)
![2-{[2-(4-bromophenoxy)propanoyl]amino}benzamide](/img/structure/B4112179.png)


![(4-{[(2-butyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B4112190.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}-N-cyclohexylacetamide](/img/structure/B4112193.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-phenylbutanamide](/img/structure/B4112207.png)